An In-depth Technical Guide to the Basic Properties of 5-methoxy-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to the Basic Properties of 5-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family, is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules. Understanding its fundamental physicochemical properties is crucial for its development as a potential therapeutic agent. This guide provides a summary of its computed properties, outlines detailed experimental protocols for the determination of its key basic characteristics—pKa and aqueous solubility—and presents a logical workflow for its physicochemical characterization.
Core Physicochemical Properties
The basic properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). For 5-methoxy-1H-pyrrolo[2,3-c]pyridine, the key basic property is the pKa of the pyridine nitrogen, which governs its ionization state at physiological pH.
Structural and Computed Data
Quantitative data for 5-methoxy-1H-pyrrolo[2,3-c]pyridine is primarily based on computational models. Experimental determination of these properties is essential for definitive characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.17 g/mol | ChemScene[2][3] |
| CAS Number | 17288-53-8 | ChemScene[2][3] |
| Calculated logP | 1.3 - 1.57 | PubChem[1], ChemScene[2][3] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | ChemScene[2][3] |
| Hydrogen Bond Donors | 1 | ChemScene[2][3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2][3] |
Note: The basicity of 5-methoxy-1H-pyrrolo[2,3-c]pyridine is attributed to the lone pair of electrons on the pyridine ring nitrogen. The pyrrole nitrogen's lone pair is part of the aromatic system and is generally considered non-basic. The methoxy group at the 5-position is expected to have an electron-donating effect, which may slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine.
Experimental Protocols for Determination of Basic Properties
Accurate experimental data is paramount in drug discovery. The following sections detail standard methodologies for determining the pKa and aqueous solubility of 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Determination of pKa
The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a base, the pKa of its conjugate acid is determined.
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as the acid is added. The pKa is the pH at which the compound is 50% protonated, which corresponds to the midpoint of the steepest part of the titration curve.
Detailed Protocol:
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Preparation of Solutions:
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Prepare a stock solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (e.g., 1-5 mM) in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) if solubility is limited.
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Prepare a standardized titrant solution of 0.1 M hydrochloric acid.
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To maintain a constant ionic strength, a background electrolyte such as 0.15 M potassium chloride can be used.
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Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
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Titration:
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Place a known volume of the sample solution in a thermostatted vessel equipped with a magnetic stirrer.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
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Add the standardized HCl solution in small, precise increments using a burette.
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Record the pH reading after each addition, ensuring the reading has stabilized (drift < 0.01 pH units/minute).
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-
Data Analysis:
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Plot the recorded pH values against the volume of titrant added.
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The pKa is determined from the inflection point of the resulting sigmoid curve. This can be calculated from the half-equivalence point.
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Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[4]
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This method is useful for compounds with low solubility or when only small amounts of material are available.
Principle: The chemical shifts of protons adjacent to the basic nitrogen atom will change as a function of the protonation state. By monitoring these chemical shifts in a series of buffered solutions of known pH, a titration curve can be generated, and the pKa can be determined.[5]
Detailed Protocol:
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Sample Preparation: Prepare a series of solutions of 5-methoxy-1H-pyrrolo[2,3-c]pyridine in D₂O containing buffers to cover a range of pD values (the pH equivalent in D₂O) around the expected pKa.
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NMR Data Acquisition: Acquire ¹H NMR spectra for each buffered solution.
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Data Analysis:
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Identify a proton signal that shows a significant change in chemical shift upon protonation (e.g., protons on the pyridine ring).
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Plot the chemical shift (δ) of the chosen proton against the pD of the solution.
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Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.
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A correction factor is typically applied to convert the pD value to a pKa value in H₂O (pKa ≈ pD - 0.4).[5]
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Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability.
This is considered the "gold standard" method for determining thermodynamic equilibrium solubility.[6]
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
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Sample Preparation: Add an excess amount of solid 5-methoxy-1H-pyrrolo[2,3-c]pyridine to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[7]
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Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not bind the compound.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Standard Curve: Prepare a standard calibration curve of the compound to accurately quantify the concentration in the sample.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound like 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Caption: Workflow for Physicochemical Profiling.
Biological Context and Signaling Pathways
While no specific signaling pathway has been definitively elucidated for 5-methoxy-1H-pyrrolo[2,3-c]pyridine, the broader class of pyrrolopyridines has been investigated for various biological activities. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8][9] The pyrrolopyridine core can act as a hinge-binding motif in kinase domains.
Further research is required to determine if 5-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with specific signaling pathways. A logical starting point for such an investigation is illustrated below.
Caption: Strategy for Biological Target Identification.
Conclusion
5-methoxy-1H-pyrrolo[2,3-c]pyridine is a compound with potential for further investigation in drug discovery. This guide provides the foundational physicochemical information and standardized experimental protocols necessary for its systematic evaluation. The determination of its basic properties, particularly pKa and aqueous solubility, is a critical first step in understanding its potential as a therapeutic candidate and for guiding future studies into its biological activity and mechanism of action.
References
- 1. 5-methoxy-1H-pyrrolo(2,3-c)pyridine | C8H8N2O | CID 641092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. chemscene.com [chemscene.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
